molecular formula C20H24N2O5 B1670389 Diamfenetide CAS No. 36141-82-9

Diamfenetide

Cat. No. B1670389
CAS RN: 36141-82-9
M. Wt: 372.4 g/mol
InChI Key: JNEZCZPNQCQCFK-UHFFFAOYSA-N
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Description

Diamfenetide is an anthelmintic compound . It has been shown to be useful in treating fasciola infections in sheep .


Molecular Structure Analysis

The molecular formula of Diamfenetide is C20H24N2O5 . Its molecular weight is 372.4 g/mol . The IUPAC name for Diamfenetide is N - [4- [2- [2- (4-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide .


Physical And Chemical Properties Analysis

Diamfenetide has a density of 1.2±0.1 g/cm3, a boiling point of 661.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 103.4±0.3 cm3, a polar surface area of 86 Å2, and a molar volume of 303.9±3.0 cm3 .

Scientific Research Applications

Anthelmintic Efficacy in Lambs

Diamfenetide has been studied for its effectiveness against experimental infections of Fasciola hepatica in lambs. Given orally at a dose of 100 mg/kg at various post-inoculation weeks, it demonstrated high efficacy at early stages post-inoculation (100% effectiveness at 1, 3, and 5 weeks) with diminished effectiveness at later stages (73% at 7 weeks and 57% at 9 weeks post-inoculation). This study highlighted Diamfenetide's potential for controlling early-stage fascioliasis in lambs, with noted tolerance at the dose used and its impact on serum gamma-glutamyl transpeptidase activity as a hematologic parameter to detect hepatobiliary damage caused by the parasite (Rew, Colglazier, & Enzie, 1978).

Chemoprophylaxis in Ruminants

Further research into Diamfenetide's chemoprophylactic application against Fasciola hepatica infections in sheep and cattle revealed its potential for preventing acute fascioliasis. When administered at 10 mg/kg of body weight daily for 14 to 21 days, it showed up to 96% effectiveness in sheep and up to 89% effectiveness in preventing infection establishment in cattle. These findings indicate Diamfenetide's value in the preventive management of fascioliasis in ruminants without observed signs of toxicosis attributable to the drug (Enzie, Rew, & Colglazier, 1980).

In Vitro Effects on Fasciola hepatica

Investigations into the metabolic and excretory functions of Fasciola hepatica exposed to Diamfenetide in vitro showed the drug's impact on the parasite's glucose metabolism, tissue ATP levels, and NH3 production. These findings suggest that Diamfenetide's anthelmintic action may be secondary to its initial effects on the parasite's surface membranes, indicating a complex mechanism of action against Fasciola hepatica (Rew & Fetterer, 1984).

properties

IUPAC Name

N-[4-[2-[2-(4-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-15(23)21-17-3-7-19(8-4-17)26-13-11-25-12-14-27-20-9-5-18(6-10-20)22-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEZCZPNQCQCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046229
Record name Diamfenetide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diamfenetide

CAS RN

36141-82-9
Record name N,N′-[Oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis[acetamide]
Source CAS Common Chemistry
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Record name Diamfenetide [INN:BAN]
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Record name Diamfenetide
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Record name Diamfenetide
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Record name Diamfenetide
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Record name DIAMFENETIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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